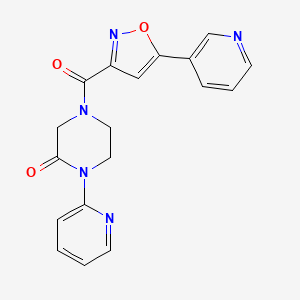
1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(Pyridin-2-yl)-4-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperazin-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O2 with a molecular weight of approximately 334.37 g/mol. The structure features a piperazine ring substituted with pyridine and isoxazole moieties, which are known to enhance biological activity through various mechanisms.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression, particularly poly (ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. In vitro studies have demonstrated that compounds similar to this one can significantly reduce PARP activity, leading to increased apoptosis in cancer cells .
- Interaction with GABA Receptors : Isoxazole derivatives have been reported to exhibit affinity for GABA_A receptors, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease. These interactions may enhance cognitive function by modulating neurotransmitter levels .
Efficacy Against Cancer Cells
A study evaluated the efficacy of related compounds against human breast cancer cells, reporting IC50 values for similar derivatives ranging from 18 μM to 57.3 μM when compared to the standard drug Olaparib . The compound's ability to induce apoptosis through caspase activation was noted as a significant mechanism of action.
Anti-Tubercular Activity
Research into anti-tubercular agents has revealed that compounds structurally related to this derivative exhibit promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for broader applications in infectious disease treatment.
Case Studies
Propriétés
IUPAC Name |
1-pyridin-2-yl-4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-17-12-22(8-9-23(17)16-5-1-2-7-20-16)18(25)14-10-15(26-21-14)13-4-3-6-19-11-13/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCKPMAZIJSFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













